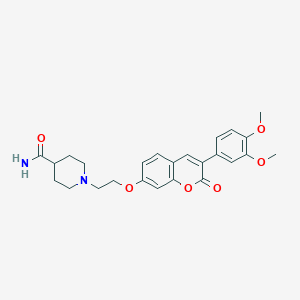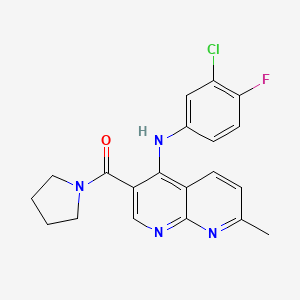![molecular formula C19H24N4O3 B2725002 butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 845629-13-2](/img/structure/B2725002.png)
butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate” is a complex organic molecule that contains several functional groups and rings. It includes a butan-2-yl group, a 2-amino group, a 3-methoxypropyl group, and a 1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate moiety .
Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound . The structure of this compound would be determined by the specific arrangement of its functional groups and rings .Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of reactions, including diazotization, nitration, oxidation, and substitution . The specific reactions that this compound can undergo would depend on its exact structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Corrosion Inhibition
Quinoxaline derivatives, similar in structure to the compound , have been explored as corrosion inhibitors for mild steel in acidic media. These compounds, including variants like 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]butan-1-one and its methoxyphenyl counterparts, exhibit mixed-type inhibition properties. They form protective films on the metal surface through both physisorption and chemisorption mechanisms, as evidenced by electrochemical, spectroscopic, and quantum chemical studies (Olasunkanmi et al., 2016).
Antimicrobial and Antituberculosis Activity
Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity. The activity levels varied with the substituents on the quinoxaline nucleus, indicating the potential for structural optimization for enhanced efficacy. Compounds exhibiting significant activity against Mycobacterium tuberculosis, including drug-resistant strains, have been identified, underscoring the potential of quinoxaline derivatives in antimicrobial research (Jaso et al., 2005).
Organic Synthesis and Chemical Properties
Quinoxaline derivatives play a crucial role in organic synthesis, offering versatile precursors for various biologically active molecules. Research has focused on developing efficient synthetic routes for quinoxaline-3-carboxylates and related compounds, which are key structural motifs in numerous natural products and pharmaceuticals. For example, metal-free conditions have been used for the alkoxycarbonylation of quinoxalin-2(1H)-ones, highlighting the environmental and economic benefits of such methodologies (Xie et al., 2019).
Pharmacological Applications
The pharmacological exploration of quinoxaline derivatives has revealed their potential in addressing various health conditions. For instance, novel 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing promise for the treatment of diseases where ATM plays a crucial role (Degorce et al., 2016). Furthermore, quinoxaline-based compounds have been investigated for their anti-inflammatory and analgesic activities, demonstrating significant biological effects and providing a foundation for the development of new therapeutic agents (Khokra et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
butan-2-yl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-12(2)26-19(24)15-16-18(23(17(15)20)10-7-11-25-3)22-14-9-6-5-8-13(14)21-16/h5-6,8-9,12H,4,7,10-11,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVALHYHVIAHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

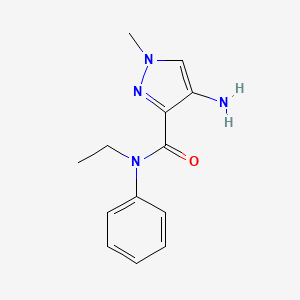
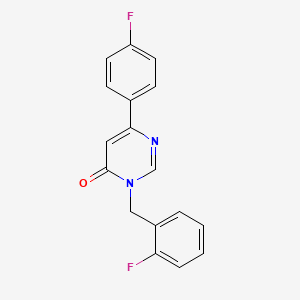
![(2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2724923.png)
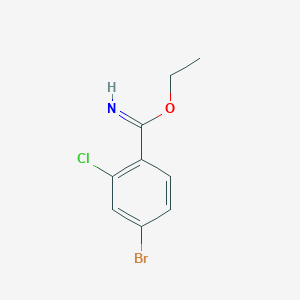
![Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2724927.png)

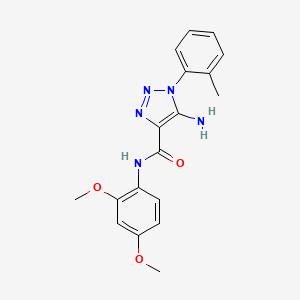
![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2724934.png)

![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)
